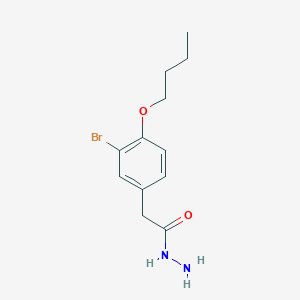

2-(3-bromo-4-butoxyphenyl)acetohydrazide

Description

Properties

IUPAC Name |

2-(3-bromo-4-butoxyphenyl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(16)15-14/h4-5,7H,2-3,6,8,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYWBCQTLHKKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)CC(=O)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 3 Bromo 4 Butoxyphenyl Acetohydrazide

Retrosynthetic Analysis of the 2-(3-bromo-4-butoxyphenyl)acetohydrazide Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inscitepress.org For this compound, the primary disconnection occurs at the amide bond of the acetohydrazide group. This is a logical step as amide bonds are reliably formed from the reaction of a carboxylic acid derivative and an amine. amazonaws.com In this case, the disconnection leads to two precursor synthons: a hydrazine (B178648) moiety and a 2-(3-bromo-4-butoxyphenyl)acetyl group.

The corresponding reagent for the hydrazine synthon is hydrazine hydrate (B1144303). The 2-(3-bromo-4-butoxyphenyl)acetyl group is typically derived from its corresponding carboxylic acid or, more commonly, an ester derivative like ethyl or methyl 2-(3-bromo-4-butoxyphenyl)acetate, which is more reactive towards hydrazinolysis. nih.gov

Further deconstruction of the 2-(3-bromo-4-butoxyphenyl)acetic acid intermediate involves cleaving the bond between the aromatic ring and the acetic acid side chain. This points to 3-bromo-4-butoxyphenol as a key intermediate. This intermediate can be simplified by disconnecting the butyl ether linkage, leading back to 3-bromo-4-hydroxyphenol, and finally to a simpler phenol (B47542) derivative as the primary starting material. This step-wise deconstruction provides a clear roadmap for the forward synthesis. amazonaws.comslideshare.net

Synthesis of Key Precursors for this compound

The successful synthesis of the final product hinges on the efficient preparation of its key precursors. The process typically involves the formation of a substituted phenol ether, followed by the introduction and modification of an acetic acid side chain.

The synthesis of the butoxyphenyl core can begin from various starting materials. One common route is the etherification of a suitable phenol. For instance, starting with 4-hydroxyphenylacetic acid, the phenolic hydroxyl group can be alkylated using a butyl halide, such as 1-bromobutane, in the presence of a base like potassium carbonate. This Williamson ether synthesis yields 4-butoxyphenylacetic acid.

With the 4-butoxyphenyl structure established, the next stage is the regioselective bromination of the aromatic ring. If starting from 4-butoxyphenylacetic acid, it can be brominated directly. For example, the bromination of the related 4-methoxyphenylacetic acid is achieved using bromine in acetic acid, which yields the 3-bromo derivative in high yield. nih.gov A similar strategy can be applied to 4-butoxyphenylacetic acid to produce 2-(3-bromo-4-butoxyphenyl)acetic acid.

Once the acid is obtained, it is typically converted into a more reactive ester, such as a methyl or ethyl ester, to facilitate the final reaction with hydrazine. This esterification is commonly carried out by refluxing the carboxylic acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid. nih.gov

Direct Synthesis Routes to this compound from Ester Intermediates

The most direct and conventional method for preparing this compound is through the hydrazinolysis of its corresponding ester intermediate. nih.gov This reaction involves treating the methyl or ethyl ester of 2-(3-bromo-4-butoxyphenyl)acetic acid with hydrazine hydrate.

The reaction is typically performed in an alcohol solvent, such as methanol (B129727) or ethanol (B145695), and often requires heating under reflux to proceed to completion. nih.gov The nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then eliminates a molecule of alcohol to yield the stable acetohydrazide product. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the desired product often precipitates from the solution upon cooling and can be isolated by simple filtration. This method is widely used due to its reliability and generally high yields. nih.govnih.gov

Table 1: Reaction Conditions for Hydrazinolysis

| Reactant | Reagent | Solvent | Condition | Product |

| Ethyl 2-(aryl)acetate | Hydrazine Hydrate | Ethanol | Reflux | 2-(Aryl)acetohydrazide |

| Methyl 2-(aryl)acetate | Hydrazine Hydrate | Methanol | Reflux | 2-(Aryl)acetohydrazide |

Advanced Synthetic Modifications and Optimization for this compound

While traditional methods are effective, research continues to explore more efficient and environmentally friendly synthetic routes. These advancements often focus on the use of catalysts to improve reaction conditions and yields.

The synthesis of acetohydrazides can be optimized by moving away from the two-step esterification-hydrazinolysis sequence towards a direct, one-pot reaction. Catalytic methods have been developed for the direct conversion of carboxylic acids to acetohydrazides. For instance, solid acid catalysts like Hβ-type molecular sieves or composite catalysts such as CuO/Cr₂O₃ have been employed to facilitate the reaction between a carboxylic acid and hydrazine hydrate. google.comgoogle.com

Application of Green Chemistry Principles

The synthesis of this compound can be approached through methodologies that incorporate the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Green chemistry emphasizes the use of sustainable methods, such as employing green solvents, catalysts, and renewable starting materials, to create safer and more efficient synthetic processes. researchgate.net

A conventional pathway to synthesize acetohydrazides involves the esterification of a corresponding carboxylic acid, followed by hydrazinolysis. For a related compound, 2-(4-bromophenyl)acetic acid was first converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid. nih.govresearchgate.net This ester was then refluxed with hydrazine hydrate to yield the final acetohydrazide product. nih.govresearchgate.net Applying green chemistry principles to the synthesis of this compound would involve modifying this traditional route.

Potential Green Synthetic Approaches:

Solvent Selection : The choice of solvent is critical. While methanol is common, ethanol is a greener alternative. Water is considered an ideal green solvent and can accelerate certain organic reactions. nih.govresearchgate.net The use of a CHEM21 selection guide can aid in choosing solvents based on safety, health, and environmental criteria. researchgate.net

Catalysis : Utilizing efficient and recyclable catalysts can significantly improve the environmental footprint of the synthesis. Instead of mineral acids, solid acid catalysts could be employed for the esterification step, simplifying purification and reducing corrosive waste.

Energy Efficiency : Microwave-assisted synthesis could be explored to reduce reaction times and energy consumption compared to conventional refluxing methods.

Designing for Degradation : A core principle of green chemistry involves designing chemical products that break down into harmless substances after their intended use, minimizing their persistence in the environment. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Analytical Techniques for Structural Elucidation of this compound and its Intermediates

The unambiguous confirmation of the chemical structure of this compound and its key synthetic intermediate, ethyl 2-(3-bromo-4-butoxyphenyl)acetate, relies on a combination of sophisticated analytical techniques. Spectroscopic methods provide detailed information about the functional groups and electronic environment of the atoms, while X-ray crystallography offers a definitive three-dimensional map of the molecular structure.

Spectroscopic Characterization Methods

Spectroscopic analysis is fundamental for verifying the identity and purity of newly synthesized compounds. The primary techniques used include Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.

Expected Spectroscopic Data for this compound:

FT-IR Spectroscopy : The IR spectrum is expected to show characteristic absorption bands indicating the presence of key functional groups. Based on analogous structures, these would include strong N-H stretching vibrations for the hydrazide group (around 3300-3470 cm⁻¹), a strong C=O stretching band (Amide I) around 1640-1680 cm⁻¹, and N-H bending (Amide II) vibrations near 1550 cm⁻¹. nih.govnih.gov Additional peaks would correspond to C-O-C stretching of the butoxy ether and C-Br stretching at lower wavenumbers. nih.gov

¹H NMR Spectroscopy : The proton NMR spectrum would provide a distinct pattern of signals. The aromatic protons on the phenyl ring are expected to appear as multiplets in the range of δ 6.5-7.8 ppm. nih.govmdpi.com The protons of the butoxy group would be visible as triplets and multiplets between δ 1.0 and 4.1 ppm. The methylene (B1212753) protons adjacent to the carbonyl group (-CH₂CO) would likely resonate as a singlet around δ 3.8-4.4 ppm. nih.gov The exchangeable protons of the hydrazide moiety (-CONHNH₂) would appear as broad singlets, with the -NH proton typically downfield (δ 8.5-11.5 ppm) and the -NH₂ protons further upfield (δ 4.1-6.2 ppm). nih.govnih.gov

¹³C NMR Spectroscopy : The carbon NMR spectrum would corroborate the structure by showing distinct signals for each unique carbon atom. The carbonyl carbon (C=O) is expected to be the most downfield signal, appearing around δ 169-174 ppm. mdpi.comnih.gov The aromatic carbons would resonate in the δ 110-160 ppm region, with their specific shifts influenced by the bromo and butoxy substituents. nih.gov The aliphatic carbons of the butoxy chain and the methylene group of the acetyl moiety would appear in the upfield region of the spectrum. mdpi.com

The data obtained from these spectroscopic methods, when analyzed together, provide compelling evidence for the successful synthesis and structural integrity of this compound and its intermediates.

X-ray Crystallography in Structural Confirmation

Single-crystal X-ray crystallography stands as the most definitive technique for determining the absolute three-dimensional structure of a molecule. nih.gov This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for confirming the connectivity and conformation of this compound.

While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds demonstrates the power of this technique. For instance, the crystal structure of 2-(4-bromophenyl)acetohydrazide (B3021664) has been determined, providing a model for what might be expected. nih.govresearchgate.net In this analogue, the molecules are linked in the crystal lattice by strong N—H···O hydrogen bonds, forming chains. nih.govresearchgate.net Such hydrogen bonding networks are a characteristic feature of hydrazide derivatives and play a significant role in their solid-state packing. mdpi.com

The crystallographic data for a furan (B31954) derivative containing the same 3-bromo-4-butoxyphenyl substituent has also been reported, confirming the feasibility of obtaining high-quality crystals for molecules with this specific substitution pattern. researchgate.net

Illustrative Crystallographic Data for an Analogous Compound:

The following table presents the crystallographic data for the closely related compound, 2-(4-bromophenyl)acetohydrazide, to illustrate the type of information obtained from an X-ray diffraction study. nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₈H₉BrN₂O |

| Molar Mass | 229.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.0798 (2) |

| b (Å) | 4.8565 (1) |

| c (Å) | 15.1126 (5) |

| β (°) ** | 98.003 (2) |

| Volume (ų) ** | 441.88 (2) |

| Z | 2 |

Data sourced from studies on 2-(4-bromophenyl)acetohydrazide. nih.govresearchgate.net

A successful crystallographic analysis of this compound would provide unequivocal proof of its structure, confirming the atomic connectivity and revealing details about its solid-state conformation and intermolecular interactions.

Chemical Reactivity and Derivatization Pathways of 2 3 Bromo 4 Butoxyphenyl Acetohydrazide

Condensation Reactions of the Hydrazide Moiety in 2-(3-bromo-4-butoxyphenyl)acetohydrazide

The hydrazide group of this compound readily undergoes condensation reactions with carbonyl-containing compounds. These reactions are pivotal for introducing new structural diversity and are often the initial step in multi-step synthetic sequences.

Formation of Hydrazones and Schiff Bases

The reaction of this compound with aldehydes and ketones results in the formation of hydrazones, a class of compounds characterized by the R1R2C=NNR3R4 structure. This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by dehydration.

For instance, the condensation of acetohydrazide derivatives with various aromatic aldehydes is a well-established method for synthesizing N'-arylidene acetohydrazides. organic-chemistry.org This process is often catalyzed by a few drops of an acid, such as glacial acetic acid, and carried out in a suitable solvent like ethanol (B145695) under reflux conditions. nih.gov The resulting hydrazones can serve as intermediates for further cyclization reactions. organic-chemistry.orgnih.gov The general scheme for hydrazone formation is depicted below:

Reaction Scheme:

this compound + R-CHO → 2-(3-bromo-4-butoxyphenyl)-N'-(substituted-benzylidene)acetohydrazide + H2O

The formation of these hydrazone linkages is a key step in the synthesis of various biologically active molecules. nih.govmdpi.com The stability and reactivity of the resulting hydrazone can be influenced by the nature of the substituent 'R' on the aldehyde or ketone.

Cyclocondensation Reactions with Carbonyl Compounds

Cyclocondensation reactions involve the formation of a cyclic structure from the reaction of two or more molecules, with the elimination of a small molecule like water. In the context of this compound, cyclocondensation with dicarbonyl compounds or other suitable bifunctional reagents leads to the formation of various heterocyclic rings. These reactions are crucial for the synthesis of complex molecular architectures from relatively simple starting materials.

Cyclization Reactions Leading to Novel Heterocyclic Systems Incorporating the 2-(3-bromo-4-butoxyphenyl) Moiety

The this compound moiety is a valuable building block for the synthesis of a diverse range of heterocyclic compounds. Through various cyclization strategies, the core structure can be integrated into different ring systems, which are often associated with a wide spectrum of pharmacological activities.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

1,3,4-Oxadiazoles are a prominent class of five-membered heterocyclic compounds that can be synthesized from hydrazide derivatives. A common method involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. nih.govjchemrev.com

For the synthesis of 1,3,4-oxadiazole derivatives from this compound, a two-step process is typically employed. First, the hydrazide is condensed with an aromatic aldehyde to form the corresponding N'-benzylidene acetohydrazide. nih.gov Subsequently, this hydrazone intermediate undergoes oxidative cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.govluxembourg-bio.com Various reagents can be used for this cyclization step, including iodine in the presence of a base, or other oxidizing agents like chloramine-T. jchemrev.com

General Reaction Pathway:

this compound + Ar-CHO → Intermediate Hydrazone

Intermediate Hydrazone + Oxidizing Agent → 2-(substituted-aryl)-5-((3-bromo-4-butoxyphenyl)methyl)-1,3,4-oxadiazole

The choice of reaction conditions and reagents can significantly influence the yield and purity of the final 1,3,4-oxadiazole product. jchemrev.com

Formation of Pyrazole (B372694) and Thiazole (B1198619) Scaffolds

Pyrazole Derivatives: Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. chim.itnih.govdergipark.org.tr The reaction of this compound with a suitable 1,3-dielectrophilic species would lead to the formation of N-substituted pyrazoles. The regioselectivity of the cyclization is a key aspect of pyrazole synthesis and is often influenced by the reaction conditions and the nature of the substituents on both reactants. nih.gov

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring, involving the reaction of an α-haloketone with a thioamide. nih.govbepls.com To incorporate the 2-(3-bromo-4-butoxyphenyl) moiety into a thiazole ring, a common strategy involves first converting the acetohydrazide into a thiosemicarbazide (B42300). This is achieved by reacting the hydrazide with an isothiocyanate. nih.gov The resulting thiosemicarbazide can then be cyclized with an α-haloketone to afford the corresponding thiazole derivative. nih.gov

Reaction Sequence for Thiazole Synthesis:

this compound + R-NCS → 1-((3-bromo-4-butoxyphenyl)acetyl)-4-substituted-thiosemicarbazide

Thiosemicarbazide intermediate + α-haloketone → Substituted Thiazole Derivative

The versatility of this approach allows for the introduction of a wide range of substituents on both the thiazole ring and the side chain. nih.govekb.eg

Exploration of Other Fused Heterocycles

The reactivity of the this compound scaffold extends to the synthesis of various fused heterocyclic systems. These complex structures are of significant interest in drug discovery due to their rigid frameworks and potential for diverse biological interactions. The synthesis of N-fused heterocycles often involves intramolecular cyclization reactions, where the hydrazide or a derivative thereof acts as a nucleophile to form a new ring fused to an existing one. nih.gov

For example, the hydrazide can be used as a precursor to form fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, which have been widely studied for their varied applications. chim.it The synthesis of such fused systems typically involves multi-step reaction sequences, often starting with the formation of a functionalized pyrazole ring which is then subjected to further cyclization reactions.

Electrophilic and Nucleophilic Substitutions on the Bromo-butoxyphenyl Ring of this compound

The phenyl ring of this compound is adorned with three substituents: a bromine atom at position 3, a butoxy group at position 4, and an acetohydrazide side chain at position 1. The interplay of their electronic effects governs the regioselectivity of substitution reactions on the aromatic core.

Electrophilic Aromatic Substitution:

The directing influence of the existing substituents is crucial for predicting the outcome of electrophilic aromatic substitution reactions.

4-Butoxy Group (-OC₄H₉): This is a strongly activating, ortho-, para-directing group due to the resonance effect of the oxygen's lone pairs.

3-Bromo Group (-Br): This is a deactivating, ortho-, para-directing group.

1-Acetohydrazide Group (-CH₂CONHNH₂): This group is generally considered deactivating.

The powerful activating effect of the butoxy group is the dominant influence. It directs incoming electrophiles primarily to the positions ortho to it (positions 3 and 5). Since position 3 is already occupied by bromine, the primary site for electrophilic attack will be position 5. The directing effect of the bromine atom also supports substitution at position 5 (ortho to Br) and position 1 (para to Br), further reinforcing the preference for the C-5 position. Therefore, reactions such as nitration, further halogenation, or Friedel-Crafts acylation would be expected to yield 5-substituted derivatives.

Nucleophilic Aromatic Substitution:

Direct nucleophilic substitution of the bromine atom on the aromatic ring is generally difficult but can be achieved under specific conditions, often requiring metal catalysis. The most significant reactions in this class are palladium-catalyzed cross-coupling reactions, which use the C-Br bond as a synthetic handle to form new carbon-carbon or carbon-nitrogen bonds. mdpi.commdpi.com

Key cross-coupling reactions applicable to this scaffold include:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to introduce new phenyl or vinyl groups. mdpi.commdpi.com

Buchwald-Hartwig Amination: Reaction with amines to replace the bromine with a nitrogen-containing functional group. mdpi.com

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These reactions provide a powerful platform for significantly increasing the molecular complexity and diversity of derivatives starting from the bromo-substituted core. rsc.org

| Reaction Type | Reagents & Conditions | Potential Product Description | Reference |

|---|---|---|---|

| Electrophilic Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group (-NO₂) at the C-5 position of the phenyl ring. | libretexts.org |

| Suzuki Cross-Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base | Replacement of the bromine atom with an aryl (Ar) group. | mdpi.commdpi.com |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Replacement of the bromine atom with a secondary amine (-NR₂). | mdpi.com |

Mannich Reactions and Multi-component Reactions Incorporating this compound Derivatives

The acetohydrazide functional group is a key player in enabling Mannich and multi-component reactions, allowing for the construction of complex molecules in an efficient manner. arpgweb.comresearchgate.net

Mannich Reactions:

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. nih.gov The hydrazide moiety (-CONHNH₂) of the title compound contains reactive N-H bonds, making it a suitable substrate for aminomethylation. nih.govnih.gov The reaction typically proceeds by first forming an Eschenmoser-like salt or an iminium ion from formaldehyde and a secondary amine, which is then attacked by the nucleophilic N-H of the hydrazide. This introduces an aminomethyl group onto one of the hydrazide nitrogens, yielding Mannich bases. These bases themselves can be valuable intermediates or final products. researchgate.net

Multi-component Reactions (MCRs):

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. nih.govtcichemicals.com Hydrazides are exceptionally useful building blocks in MCRs for synthesizing heterocyclic libraries. This compound can serve as the nucleophilic component in various MCRs. For instance, it can react with an aldehyde and an isocyanide in a Ugi-type reaction. Another pathway involves its condensation with β-ketoesters and aldehydes in Biginelli-type reactions to create complex heterocyclic systems. nih.gov These one-pot syntheses are highly efficient and allow for rapid generation of diverse molecular structures from simple precursors. researchgate.net

| Reaction Type | Typical Reactants | Potential Heterocyclic Product | Reference |

|---|---|---|---|

| Mannich Reaction | Formaldehyde, secondary amine (e.g., morpholine) | N'-aminomethylated hydrazide derivative. | nih.govnih.gov |

| Biginelli-type MCR | Aldehyde, β-ketoester | Dihydropyrimidinone-like structures or other complex heterocycles. | nih.govnih.gov |

| Ugi-type MCR | Aldehyde, isocyanide, carboxylic acid (or as the acid component itself) | Complex acyclic or heterocyclic peptide-like structures. | nih.gov |

Strategies for Further Functionalization and Ligand Design

The dual reactivity of this compound at both the aromatic ring and the hydrazide group provides a rich platform for designing novel molecules, particularly as ligands for metal coordination.

Strategies for Functionalization:

The primary strategies for creating a diverse library of compounds involve leveraging the key reactive sites:

Derivatization of the Hydrazide Moiety: The terminal -NH₂ group is a versatile nucleophile.

Schiff Base Formation: Condensation with various aldehydes and ketones yields hydrazones (a class of Schiff bases). ijprs.comekb.eg These reactions are typically straightforward, often requiring simple refluxing in an appropriate solvent like ethanol. arpgweb.comnih.gov The resulting C=N bond is a common feature in many biologically active molecules and coordination complexes.

Heterocycle Synthesis: Reaction with bifunctional reagents can lead to the formation of five- or six-membered heterocycles. For example, reacting the hydrazide with isothiocyanates produces thiosemicarbazide derivatives, which can be cyclized to form thiadiazoles or triazoles. rsc.orgmdpi.com Reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while reaction with carbon disulfide can lead to oxadiazole-thiones. mdpi.com

Modification of the Aromatic Ring: As discussed in section 3.3, the bromine atom is a key site for modification via palladium-catalyzed cross-coupling reactions. rsc.org This allows for the introduction of a wide range of substituents, which can be used to tune the steric and electronic properties of the molecule.

Ligand Design:

The derivatives of this compound are well-suited for use as ligands in coordination chemistry.

Chelation: The hydrazide itself, and particularly its hydrazone derivatives, can act as chelating agents. The [O, N] donor set from the carbonyl oxygen and the imine nitrogen in a hydrazone can coordinate to a metal center to form a stable five- or six-membered ring. nih.gov

Multidentate Ligands: By introducing additional donor atoms through functionalization, multidentate ligands can be designed. For example, using a salicylaldehyde (B1680747) derivative for Schiff base formation introduces a phenolic -OH group, creating a potential [O, N, O] tridentate ligand. researchgate.net The nature of the substituent at the C-5 position or the group attached via Suzuki coupling at the C-3 position can further modulate the ligand's electronic properties and, consequently, the stability and reactivity of the resulting metal complex.

| Functionalization Strategy | Reagent Example | Resulting Derivative Class | Reference |

|---|---|---|---|

| Schiff Base Formation | Substituted Benzaldehydes | Hydrazones | arpgweb.comekb.eg |

| Thiosemicarbazide Formation | Phenyl isothiocyanate | N-Phenylthiosemicarbazides | mdpi.com |

| Heterocycle Formation (from Thiosemicarbazide) | α-haloketone | Thiazole derivatives | rsc.org |

| Aryl Group Installation | 4-cyanophenylboronic acid | Biphenyl derivatives via Suzuki coupling | mdpi.com |

Structure Activity Relationship Sar Studies of 2 3 Bromo 4 Butoxyphenyl Acetohydrazide Derivatives

General Principles of SAR in Hydrazide-Based Compounds

Hydrazides (-CONHNH2) and their derivatives, hydrazones (-CONHN=C), are privileged structures in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The biological activity of these compounds is intimately linked to their ability to form hydrogen bonds and chelate with metal ions, which are crucial for interactions with biological targets such as enzymes and receptors.

The general SAR principles for hydrazide-based compounds highlight the importance of several key structural features:

The Hydrazide Moiety: The -CONHNH- linker is a critical pharmacophore. The presence of both a hydrogen bond donor (NH) and acceptor (C=O) group allows for multiple points of interaction with biological macromolecules.

Substituents on the Terminal Nitrogen: The nature of the substituent on the terminal nitrogen of the hydrazone moiety significantly influences activity. Aromatic or heterocyclic rings can enhance activity through various interactions like pi-pi stacking, hydrophobic interactions, and further hydrogen bonding. The electronic properties (electron-donating or electron-withdrawing) of substituents on these rings can fine-tune the biological response.

Impact of Substituent Modifications on the Acetohydrazide Moiety on Biological Activity (in vitro focus)

The acetohydrazide moiety of 2-(3-bromo-4-butoxyphenyl)acetohydrazide serves as a key anchor for biological interactions. Modifications at this site, particularly through the formation of hydrazones by condensation with various aldehydes and ketones, have a profound impact on the resulting biological activity.

Research on various hydrazide derivatives has consistently shown that the introduction of different aromatic and heterocyclic rings onto the terminal nitrogen of the hydrazone can significantly modulate their in vitro activity. For instance, the presence of substituted phenyl rings can lead to compounds with potent antimicrobial or anticancer properties. The electronic nature of the substituents on the phenyl ring is a critical determinant of activity. Electron-withdrawing groups, such as halogens or nitro groups, can enhance activity in some cases, while electron-donating groups, like methoxy (B1213986) or alkyl groups, may be favorable in others, depending on the specific biological target.

Table 1: Illustrative Impact of Acetohydrazide Moiety Modifications on In Vitro Activity of Hydrazone Derivatives

| Modification on Acetohydrazide Moiety | Example Substituent (on terminal nitrogen) | General Impact on In Vitro Biological Activity |

| Formation of Aryl Hydrazones | 4-Chlorophenyl | Often enhances antimicrobial and anticancer activity. |

| 4-Nitrophenyl | Can increase activity, particularly antimicrobial effects. | |

| 4-Methoxyphenyl | May enhance or decrease activity depending on the target. | |

| Formation of Heterocyclic Hydrazones | Pyridyl | Frequently leads to compounds with significant biological activity. |

| Thienyl | Can contribute to potent antimicrobial or anticancer effects. | |

| Furanyl | Often results in biologically active compounds. |

Note: This table provides a generalized summary based on trends observed in various hydrazide-based compounds, as specific data for this compound derivatives is not available.

Role of the Butoxy Chain and Bromine Atom in the 3-bromo-4-butoxyphenyl Group on Biological Activity (in vitro focus)

The 3-bromo-4-butoxyphenyl group is a key structural feature of the parent molecule, and both the butoxy chain and the bromine atom are expected to play significant roles in modulating biological activity.

The butoxy chain primarily contributes to the lipophilicity of the molecule. The length and nature of the alkoxy chain can influence how the molecule interacts with cell membranes and hydrophobic pockets of target proteins. Studies on other classes of compounds have shown that varying the length of an alkoxy chain can have a significant impact on biological potency, with an optimal length often required for maximal activity. A longer chain increases lipophilicity, which may enhance membrane permeability but could also lead to decreased aqueous solubility and potential non-specific binding.

The bromine atom at the 3-position of the phenyl ring introduces several key properties. As a halogen, it is an electron-withdrawing group, which can influence the electronic distribution of the entire molecule. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can contribute to the binding affinity of the molecule to its biological target. The position of the bromine atom is also crucial; ortho, meta, and para substitutions can lead to vastly different biological outcomes due to steric and electronic effects. In many bioactive compounds, the presence of a bromine atom has been linked to enhanced potency.

Table 2: Postulated Influence of the Butoxy Chain and Bromine Atom on In Vitro Activity

| Structural Feature | Property | Postulated Impact on In Vitro Biological Activity |

| Butoxy Chain | Lipophilicity | Modulates membrane permeability and interaction with hydrophobic binding sites. Optimal chain length is likely crucial for activity. |

| Steric Bulk | Can influence the orientation of the molecule within a binding pocket. | |

| Bromine Atom | Electronegativity | Alters the electronic properties of the phenyl ring, potentially affecting target interactions. |

| Halogen Bonding | Can form specific interactions with biological targets, enhancing binding affinity. | |

| Lipophilicity | Increases the overall lipophilicity of the molecule. |

Note: This table is based on general principles of medicinal chemistry, as direct experimental data for this compound derivatives is not available.

Structure-Activity Correlations in Heterocyclic Derivatives Synthesized from this compound

The versatile hydrazide functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles. These five-membered heterocyclic rings are known to be important pharmacophores in their own right.

Influence of Fused Rings on In Vitro Biological Profiles

The cyclization of this compound into different heterocyclic rings introduces a rigidified scaffold that can pre-organize the key interacting groups in a conformationally favorable manner for binding to a biological target. The nature of the heterocyclic ring itself will dictate the electronic properties and the spatial arrangement of substituents, thereby influencing the biological profile.

Pyrazoles: Synthesized from hydrazides and 1,3-dicarbonyl compounds, pyrazole (B372694) derivatives are known to exhibit a wide range of biological activities. The substituents on the pyrazole ring, originating from the dicarbonyl component, will further modulate the SAR.

1,3,4-Oxadiazoles: These can be synthesized from hydrazides through various cyclization reactions. The oxadiazole ring is a bioisostere of ester and amide groups and is known for its metabolic stability and ability to participate in hydrogen bonding.

1,2,4-Triazoles: Often synthesized from hydrazides and isothiocyanates or other reagents, triazoles are prominent in many antifungal and other therapeutic agents.

The fusion of these heterocyclic rings to the core structure can lead to compounds with enhanced potency and selectivity.

Stereochemical Considerations and Their Impact on Activity

While this compound itself is achiral, the synthesis of its derivatives can introduce chiral centers. For instance, reactions at the methylene (B1212753) group of the acetohydrazide moiety or the formation of certain substituted heterocyclic rings could lead to the formation of enantiomers or diastereomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over the other. Therefore, for any chiral derivatives of this compound, the investigation of the biological activity of individual stereoisomers would be a critical aspect of the SAR studies.

Scaffold Hopping and Bioisosteric Replacement Strategies for this compound Analogues

To further explore the chemical space around this compound and to optimize its properties, scaffold hopping and bioisosteric replacement are powerful strategies.

Scaffold hopping involves replacing the core structure of the molecule with a different, often structurally distinct, scaffold while maintaining the key pharmacophoric features responsible for biological activity. For example, the phenylacetohydrazide core could be replaced with other aromatic or heteroaromatic systems that can present the key substituents in a similar spatial arrangement.

Bioisosteric replacement involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. This strategy is often employed to improve pharmacokinetic properties, reduce toxicity, or enhance potency. For this compound analogues, several bioisosteric replacements could be considered:

Bromine atom: Could be replaced with other halogens (Cl, F) or a trifluoromethyl group (CF3) to modulate electronic properties and lipophilicity.

Butoxy group: The ether linkage could be replaced by a thioether, sulfoxide, or sulfone. The butyl chain could be replaced with other alkyl chains of varying lengths, branched alkyl groups, or small cycloalkyl groups to fine-tune lipophilicity and steric interactions.

Hydrazide moiety: The -CONHNH- linker could be replaced with other linkers of similar length and hydrogen bonding capacity, such as a reversed amide or a stable isostere.

Table 3: Potential Bioisosteric Replacements for this compound Analogues

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

| Bromine (Br) | Chlorine (Cl), Fluorine (F), Trifluoromethyl (CF3) | Modulate electronic properties, lipophilicity, and halogen bonding potential. |

| Butoxy (-O-C4H9) | Thioether (-S-C4H9), Alkyl chains of different lengths, Cycloalkoxy groups | Alter lipophilicity, metabolic stability, and steric profile. |

| Phenyl Ring | Pyridyl, Thienyl, or other heteroaromatic rings | Introduce new interaction points, alter solubility and metabolic profile. |

| Acetohydrazide Moiety | Reversed amides, stable isosteres | Improve metabolic stability while maintaining key interactions. |

Computational and Theoretical Investigations of 2 3 Bromo 4 Butoxyphenyl Acetohydrazide and Its Analogues

Conformational Analysis and Dynamic Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure, flexibility, and stability of molecules like 2-(3-bromo-4-butoxyphenyl)acetohydrazide. These methods provide insights into how the molecule behaves in a dynamic environment, which is crucial for predicting its interaction with biological targets.

Conformational Analysis:

Molecular Dynamics (MD) Simulations:

MD simulations offer a view of molecular motion over time by solving Newton's equations of motion for the atoms in the system. nih.gov These simulations can reveal the stability of specific conformations and the transitions between them in a simulated biological environment (e.g., in water). For a molecule like this compound, an MD simulation would typically involve placing the molecule in a box of water molecules and simulating its movement over nanoseconds. The resulting trajectory provides information on:

Conformational Stability: Whether the initial conformation remains stable or fluctuates significantly.

Flexibility: Identifying which parts of the molecule are rigid and which are flexible. The butoxy chain, for example, is expected to be highly flexible.

Solvent Interactions: How the molecule interacts with surrounding water molecules through hydrogen bonding.

Studies on similar compounds have used MD simulations to assess the stability of ligand-protein complexes, reporting that stable interactions are key for potential therapeutic efficacy. tandfonline.com Such simulations are essential for understanding how a molecule might behave before engaging in more resource-intensive laboratory synthesis and testing. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR studies can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.govnih.gov

The process involves several key steps:

Data Set Preparation: A series of this compound derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields). researchgate.netnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). nih.govnih.gov

Model Validation: The model's predictive power is rigorously assessed using the test set and statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A robust model will accurately predict the activities of the compounds in the test set.

For a hypothetical series of this compound derivatives, a QSAR model might identify key structural features for activity. For example, the model could reveal that higher lipophilicity and the presence of specific electrostatic features positively correlate with activity.

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Compound ID | R-Group Modification | Molecular Weight ( g/mol ) | LogP (Lipophilicity) | Polar Surface Area (Ų) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | -H | 303.18 | 2.85 | 58.7 | 5.2 | 5.3 |

| 2 | -CH₃ | 317.21 | 3.20 | 58.7 | 5.6 | 5.5 |

| 3 | -Cl | 337.63 | 3.40 | 58.7 | 5.9 | 5.8 |

| 4 | -F | 321.17 | 2.95 | 58.7 | 5.4 | 5.4 |

| 5 | -NO₂ | 348.18 | 2.70 | 104.5 | 6.1 | 6.0 |

This table is illustrative and does not represent real experimental data.

In Silico ADME Prediction (excluding specific safety, dosage, or clinical outcomes)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational models to estimate the pharmacokinetic properties of a molecule. These predictions are vital in early-stage drug discovery to filter out compounds with poor ADME profiles, saving time and resources. mdpi.comnih.gov For this compound and its derivatives, various ADME parameters can be calculated using specialized software and web servers. rsc.orgmdpi.comnih.gov

Key predicted ADME properties include:

Absorption:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight (<500 Da), LogP (<5), H-bond donors (<5), and H-bond acceptors (<10). Compounds adhering to this rule are more likely to be orally bioavailable. nih.gov

Topological Polar Surface Area (TPSA): TPSA is correlated with passive molecular transport through membranes. A TPSA of less than 140 Ų is generally considered favorable for good oral bioavailability. nih.gov

Gastrointestinal (GI) Absorption: Models can predict the likelihood of a compound being well-absorbed from the human intestine. mdpi.com

Distribution:

Blood-Brain Barrier (BBB) Penetration: Algorithms predict whether a compound is likely to cross the BBB and enter the central nervous system.

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like human serum albumin (HSA) is predicted. High binding can limit the amount of free compound available to exert its effect. nih.gov

Metabolism:

Cytochrome P450 (CYP) Inhibition: Models can predict if a compound is likely to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which is a common cause of drug-drug interactions. mdpi.com

Table 2: Predicted In Silico ADME Properties for Hypothetical Derivatives

| Compound ID | MW ( g/mol ) | LogP | TPSA (Ų) | GI Absorption | BBB Permeant | Lipinski Violations |

| 1 | 303.18 | 2.85 | 58.7 | High | Yes | 0 |

| 2 | 317.21 | 3.20 | 58.7 | High | Yes | 0 |

| 3 | 337.63 | 3.40 | 58.7 | High | Yes | 0 |

| 4 | 510.45 | 5.50 | 95.2 | High | No | 2 |

| 5 | 348.18 | 2.70 | 104.5 | High | No | 0 |

This table is illustrative and does not represent real experimental data. Predictions are based on parameters commonly assessed in ADME studies. rsc.orgnih.gov

Emerging Research Applications of 2 3 Bromo 4 Butoxyphenyl Acetohydrazide As a Chemical Probe or Scaffold

Development of Novel Chemical Probes for Biological Systems (in vitro)

The acetohydrazide functional group within 2-(3-bromo-4-butoxyphenyl)acetohydrazide serves as a key handle for its conversion into sophisticated chemical probes for in vitro biological studies. The hydrazide moiety can readily react with various reporter molecules, such as fluorophores or biotin (B1667282), to create tools for visualizing and isolating biological targets.

For instance, the hydrazide can be condensed with aldehyde or ketone derivatives of fluorescent dyes, such as rhodamine or fluorescein, to generate fluorescent probes. researchgate.net This "turn-on" fluorescence is often achieved when the probe binds to a specific target, leading to a conformational change that restores the dye's fluorescence. researchgate.net This approach allows for the sensitive detection of specific biomolecules or cellular components. The synthesis of such probes often involves a straightforward condensation reaction under mild conditions. researchgate.net

Similarly, the acetohydrazide can be chemically linked to biotin, a small molecule with a high affinity for streptavidin. nih.gov This process, known as biotinylation, creates a probe that can be used to label and subsequently isolate target proteins or other biomolecules from complex mixtures using streptavidin-coated beads. nih.gov The development of cleavable linkers between the core molecule and the biotin tag further enhances the utility of these probes by allowing for the release of the captured target for downstream analysis. nih.gov The ability to introduce such reporter groups makes this compound a valuable starting material for the creation of customized chemical probes to investigate a wide range of biological processes in vitro.

Utilization as a Core Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for the rapid synthesis of large and diverse collections of compounds, known as libraries, which can then be screened for biological activity. The structure of this compound makes it an ideal scaffold for the construction of such libraries.

The acetohydrazide group is a versatile precursor for the synthesis of various heterocyclic rings, which are common motifs in many biologically active molecules. mdpi.com For example, it can be reacted with a diverse set of aldehydes and ketones to generate a library of hydrazone derivatives. rug.nl Furthermore, the hydrazide can participate in cyclization reactions to form heterocycles like pyrazoles, oxadiazoles, and triazoles. mdpi.com

The "split-and-pool" synthesis strategy is a common method in combinatorial chemistry where a solid support is divided into portions, each reacting with a different building block, and then recombined. mdpi.com This process allows for the exponential generation of a vast number of unique compounds. youtube.com The phenyl ring of this compound also offers points for diversification, allowing for the introduction of a wide range of substituents to explore the structure-activity relationships of the resulting library members. The combination of a reactive hydrazide handle and a modifiable aromatic core positions this compound as a valuable scaffold for generating novel chemical entities for drug discovery and other applications. nih.govnih.gov

Design of Inhibitors Targeting Specific Enzymes or Receptors (in vitro, mechanism-based)

The structural elements of this compound suggest its potential as a starting point for the rational design of inhibitors targeting specific enzymes or receptors. The bromo and butoxy substituents on the phenyl ring can influence the compound's binding affinity and selectivity for a particular biological target.

Research into Carbonic Anhydrase Inhibition (based on related chemical classes)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govnih.govrsc.org Research on related chemical classes, such as bromophenols, has shown that the presence and position of bromine atoms on a phenyl ring can significantly impact the inhibitory activity against different CA isoforms. nih.govnih.gov

Table 1: Carbonic Anhydrase II Inhibitory Activity of Selected Bromophenol Derivatives Note: This table presents data for structurally related compounds to infer the potential of this compound.

| Compound | Structure | IC50 (µM) against hCA II | Reference |

|---|---|---|---|

| (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone | A methanone (B1245722) with bromo and dimethoxy substituents on the phenyl rings. | >100 | nih.gov |

Exploration of Antimicrobial Modulators (in vitro)

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Hydrazide and hydrazone derivatives have been extensively studied for their antimicrobial properties. The presence of a bromo substituent on the phenyl ring is often associated with enhanced antibacterial and antifungal activity.

In vitro studies on various bromo-substituted benzamide (B126) and phenylacetamide derivatives have demonstrated their efficacy against a range of microbial pathogens. nih.govnih.govresearchgate.net For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) in the range of 2.5–5.0 mg/mL. nih.govnih.gov Similarly, 2-bromo-N-phenylacetamide has exhibited significant antifungal activity against Candida glabrata, with an MIC of 16 µg/mL. researchgate.net These findings suggest that this compound and its derivatives could serve as a promising scaffold for the development of novel antimicrobial modulators.

Table 2: In Vitro Antimicrobial Activity of Structurally Related Bromo-Substituted Compounds Note: This table includes data for compounds with similar structural features to indicate the potential of this compound.

| Compound | Target Organism | MIC | Reference |

|---|---|---|---|

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivative | Gram-positive bacteria | 2.5-5.0 mg/mL | nih.govnih.gov |

| N'-(substituted benzylidene)-2-(7-bromo-2-phenylquinazolin-4-yloxy) acetohydrazide derivative | Bacillus subtilis | 50 µg/mL | researchgate.net |

| N'-(substituted benzylidene)-2-(7-bromo-2-phenylquinazolin-4-yloxy) acetohydrazide derivative | Escherichia coli | 50 µg/mL | researchgate.net |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | XDR S. Typhi | 6.25 mg/mL | mdpi.com |

Investigations into Anti-proliferative Agents (in vitro, cell line studies)

The search for novel anti-cancer agents is a major focus of medicinal chemistry research. Phenylacetamide and related structures have been shown to possess anti-proliferative effects on various cancer cell lines. tbzmed.ac.irmdpi.com The substitution pattern on the phenyl ring plays a crucial role in determining the cytotoxic activity and selectivity of these compounds.

Studies on phenylacetamide derivatives have revealed that the presence of halo substituents, such as bromo and chloro, can lead to potent anti-cancer activity. tbzmed.ac.ir For instance, a phenylacetamide derivative with a 4-bromo substituent exhibited an IC50 value of 87 µM against the MDA-MB-468 breast cancer cell line. tbzmed.ac.ir Furthermore, bromophenol derivatives have also been investigated as potential anti-cancer agents, with some compounds showing significant cytotoxicity against a panel of human cancer cell lines. researchgate.net The combination of the bromo and butoxy groups in this compound could lead to compounds with interesting anti-proliferative profiles, making it a valuable scaffold for the development of new anti-cancer drug candidates.

Table 3: In Vitro Anti-proliferative Activity of Structurally Related Phenylacetamide and Bromophenol Derivatives Note: This table presents IC50 values for compounds with similar structural motifs to suggest the potential of this compound.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Phenylacetamide derivative (4-Br) | MDA-MB-468 | 87 | tbzmed.ac.ir |

| Phenylacetamide derivative (4-Br) | PC-12 | 2.50 | tbzmed.ac.ir |

| Phenylacetamide derivative (4-Br) | MCF-7 | 85 | tbzmed.ac.ir |

| Bromophenol derivative (BOS-102) | A549 (Lung Cancer) | Not specified, but inhibitory effect noted | researchgate.net |

| Phenylacetamide resveratrol (B1683913) derivative | MCF-7 (Breast Cancer) | Varies by derivative (e.g., ~5-10 µM for active compounds) | mdpi.com |

Concluding Remarks and Future Directions in the Academic Research of 2 3 Bromo 4 Butoxyphenyl Acetohydrazide

Summary of Key Research Findings and Methodological Advances

Direct research on 2-(3-bromo-4-butoxyphenyl)acetohydrazide is sparse in the current scientific literature. However, by examining studies on structurally related compounds, we can infer potential research findings and methodological approaches.

Research on analogous compounds, such as N'-substituted benzylidene acetohydrazides, has demonstrated significant antimicrobial and anti-inflammatory activities. wisdomlib.orgijpsr.com For instance, derivatives of 2-(2-chloro-4-fluorophenyl)acetohydrazide (B1615225) have shown notable antibacterial properties. wisdomlib.orgwisdomlib.org Similarly, studies on 4-bromo-N'-(substituted benzylidene)benzohydrazides have highlighted their potential as both antimicrobial and anticancer agents. researchgate.net These findings suggest that the 3-bromo-4-butoxy substitution pattern in the target molecule could confer interesting biological properties.

Methodologically, the synthesis of acetohydrazides is well-established and typically involves the hydrazinolysis of the corresponding ester. nih.gov This straightforward synthetic route allows for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, could further streamline the production of these compounds. mdpi.com

Table 1: Biological Activities of Structurally Related Hydrazide Derivatives

| Compound Class | Biological Activity | Reference |

| N'-substituted benzylidene acetohydrazides | Antimicrobial, Anti-inflammatory | wisdomlib.orgijpsr.com |

| 2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives | Antibacterial | wisdomlib.orgwisdomlib.org |

| 4-bromo-N'-(substituted benzylidene)benzohydrazides | Antimicrobial, Anticancer | researchgate.net |

| Hydrazide-hydrazone derivatives | Antimicrobial, Anticancer, Anti-inflammatory, Antiviral, Anticonvulsant | researchgate.netnih.govnih.gov |

| Benzoyl hydrazide derivatives | Histone Deacetylase (HDAC) Inhibition | acs.org |

Unexplored Avenues and Challenges in Synthetic Chemistry

The synthesis of this compound, while likely achievable through established methods, presents several unexplored avenues and potential challenges. The primary synthetic route would logically commence with the synthesis of the precursor, 2-(3-bromo-4-butoxyphenyl)acetic acid. This could be achieved by the bromination of 4-butoxyphenylacetic acid. The subsequent conversion to the corresponding methyl or ethyl ester, followed by hydrazinolysis with hydrazine (B178648) hydrate (B1144303), would yield the target acetohydrazide. nih.govresearchgate.net

A key challenge lies in the selective bromination of the 4-butoxyphenylacetic acid at the 3-position. While regioselective bromination of similar compounds has been reported, optimizing the reaction conditions to achieve high yield and purity for this specific substrate will be crucial. mdpi.com Alternative synthetic strategies, such as those involving the Suzuki coupling of a suitably protected bromo-aniline derivative, could also be explored to introduce the butoxy group at a later stage, potentially offering greater control over the substitution pattern. mdpi.com

Furthermore, the synthesis of a diverse library of derivatives of this compound remains an untapped area. The hydrazide moiety provides a convenient handle for further chemical modifications, such as the formation of hydrazones, by condensation with various aldehydes and ketones. nih.govnih.gov The exploration of these derivatization pathways would be essential for comprehensive SAR studies.

Table 2: Potential Synthetic Steps and Challenges

| Synthetic Step | Description | Potential Challenges |

| Synthesis of 2-(3-bromo-4-butoxyphenyl)acetic acid | Bromination of 4-butoxyphenylacetic acid. | Regioselectivity of bromination, purification of the product. |

| Esterification | Conversion of the carboxylic acid to its methyl or ethyl ester. | Achieving high conversion rates, removal of excess reagents. |

| Hydrazinolysis | Reaction of the ester with hydrazine hydrate to form the acetohydrazide. | Controlling reaction temperature, purification of the final product. |

| Derivatization | Formation of hydrazones and other derivatives from the acetohydrazide. | Optimization of reaction conditions for a diverse range of substrates. |

Future Prospects in Structure-Based Design and Computational Chemistry

The field of computational chemistry offers powerful tools to accelerate the drug discovery process for compounds like this compound. Given the absence of experimental data, in silico methods can provide initial insights into its potential biological targets and binding modes.

Molecular docking studies could be employed to screen this compound and its virtual derivatives against a panel of known biological targets for hydrazide compounds, such as various enzymes and receptors implicated in cancer and microbial infections. acs.orgnih.govnih.govnih.gov These studies can help prioritize the synthesis of compounds with the highest predicted binding affinities.

Quantitative Structure-Activity Relationship (QSAR) studies will become invaluable once a library of derivatives with corresponding biological activity data is generated. researchgate.net By correlating the structural features of the molecules with their biological activity, QSAR models can guide the rational design of more potent and selective analogs. Computational approaches can also predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. nih.gov

Interdisciplinary Collaborations for Comprehensive Characterization and Mechanistic Elucidation

A comprehensive understanding of the therapeutic potential of this compound necessitates a collaborative, interdisciplinary approach.

Synthetic Chemists and Medicinal Chemists: Collaboration between these two groups is fundamental for the design and synthesis of a diverse library of derivatives. Medicinal chemists can provide insights into the structural modifications most likely to enhance biological activity and drug-like properties. researchgate.netnih.gov

Biologists and Pharmacologists: In vitro and in vivo biological evaluation of the synthesized compounds is essential to determine their efficacy and mechanism of action. This includes screening for antimicrobial, anticancer, and anti-inflammatory activities, as well as identifying the specific molecular targets. nih.govwisdomlib.orgnih.gov

Computational Chemists and Structural Biologists: The integration of computational modeling with experimental techniques like X-ray crystallography can provide a detailed understanding of the molecular interactions between the compound and its biological target. This knowledge is crucial for structure-based drug design and the optimization of lead compounds. acs.orgnih.govmdpi.com

By fostering such collaborations, researchers can systematically explore the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel therapeutic agents. The journey from a sparsely studied molecule to a well-characterized drug candidate is long and challenging, but the unique structural attributes of this compound warrant a dedicated and collaborative research effort.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(3-bromo-4-butoxyphenyl)acetohydrazide?

- Methodology :

- Hydrazide Formation : React ethyl esters (e.g., isopropyl 2-((3-substituted-triazol-5-yl)thio)acetate) with hydrazine hydrate in refluxing propan-2-ol for 3–6 hours .

- Condensation : For derivatives, react the hydrazide with aromatic/heterocyclic aldehydes in acetic acid under reflux .

- Purification : Recrystallize from ethanol (70%) or use column chromatography for intermediates .

- Key Characterization :

- Elemental Analysis (CHNS) : Confirm stoichiometry.

- 1H-NMR/13C-NMR : Assign protons (e.g., NH at δ 9–10 ppm) and carbons .

- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 494 for complex derivatives) .

Q. Which spectroscopic techniques are critical for structural validation?

- IR Spectroscopy : Detect NH stretches (~3200 cm⁻¹) and carbonyl (C=O) at ~1650 cm⁻¹ .

- NMR : Identify substituent effects (e.g., bromo groups cause deshielding in aromatic protons) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC 2032776 for related hydrazides) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Actoprotective Effects : 4-Chlorobenzylidene or 2,3-dimethoxybenzylidene substituents retain activity, while nitro or dimethylamino groups reduce efficacy in rat fatigue models .

- Anticancer Activity : Benzothiazole-thioacetohydrazides with electron-withdrawing groups (e.g., -Cl) show selectivity against glioma (C6) and colorectal (HT-29) cell lines (IC₅₀ < 20 µM) .

- Experimental Design :

- MTT Assays : Screen cytotoxicity at 10–100 µM concentrations .

- Flow Cytometry : Quantify apoptosis via Annexin V/PI staining .

Q. What contradictions exist in thermal stability data for acetohydrazides?

- Key Findings :

- Decomposition Pathways : Oxidative decomposition of fused triazinylacetohydrazides occurs via multi-step mechanisms (TGA-DSC studies) .

- Thermodynamic Parameters : Activation energy (Eₐ) varies with substituents; e.g., electron-donating groups increase thermal stability .

- Methodological Gaps :

- Limited data on brominated derivatives’ pyrolysis kinetics .

Q. How can computational methods optimize this compound’s electronic properties?

- DFT Applications :

- Frontier Orbitals : Calculate EHOMO (electron donation) and ELUMO (electron acceptance) to predict corrosion inhibition efficiency (e.g., EHOMO = -5.2 eV correlates with 94.7% inhibition in mild steel) .

- Molecular Docking : Simulate binding to biological targets (e.g., Aurora kinases for anticancer activity) .

Methodological Recommendations

- Contradiction Resolution : Re-evaluate substituent effects using isothermal TGA to clarify thermal stability discrepancies .

- Advanced SAR : Incorporate QSAR models to predict bioactivity of brominated analogs .

- Safety Protocols : Handle brominated intermediates under inert atmospheres due to potential lability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.